molecular formula C19H23N3O B13115959 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine

4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine

Cat. No.: B13115959
M. Wt: 309.4 g/mol
InChI Key: COSJIIOWARTFOM-JHQYFNNDSA-N
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Description

4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[44003,8]decan-5-yl)quinolin-6-amine is a complex organic compound with a unique structure that combines a quinoline moiety with a tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic system and the subsequent attachment of the quinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and tricyclic systems. Examples include:

  • Quinoline-6-amine
  • Tricyclic quinoline analogs

Uniqueness

What sets 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine apart is its unique combination of a quinoline moiety with a tricyclic system, which may confer distinct chemical and biological properties not found in simpler analogs.

This article provides a comprehensive overview of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[44003,8]decan-5-yl)quinolin-6-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(3S,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-amine

InChI

InChI=1S/C19H23N3O/c1-2-19-11-22-8-6-12(19)9-17(22)18(23-19)14-5-7-21-16-4-3-13(20)10-15(14)16/h3-5,7,10,12,17-18H,2,6,8-9,11,20H2,1H3/t12-,17+,18-,19+/m0/s1

InChI Key

COSJIIOWARTFOM-JHQYFNNDSA-N

Isomeric SMILES

CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)N

Canonical SMILES

CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)N

Origin of Product

United States

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